molecular formula C17H35N3O4 B1279062 N1,N4-Bis-Boc-spermidine CAS No. 85503-20-4

N1,N4-Bis-Boc-spermidine

Cat. No. B1279062
CAS RN: 85503-20-4
M. Wt: 345.5 g/mol
InChI Key: GQZZMJDEWJRWRP-UHFFFAOYSA-N
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Description

N1,N4-Bis-Boc-spermidine is a derivative of spermidine, a polyamine compound that is involved in cellular metabolism and is found in all eukaryotic cells. While the provided papers do not directly discuss N1,N4-Bis-Boc-spermidine, they do provide insights into the chemical behavior and biological significance of spermidine and its derivatives. For instance, N1,N8-bis(gamma-glutamyl)spermidine has been identified as a protein cross-link in human epidermis, with altered levels in psoriatic conditions . This suggests that derivatives of spermidine, including N1,N4-Bis-Boc-spermidine, may have structural or functional roles in biological systems.

Synthesis Analysis

The synthesis of spermidine derivatives is a topic of interest due to their potential applications in medicine and biochemistry. One of the papers describes a one-pot synthesis method for a related compound, 1,4-Bis-t-butoxycarbonyl spermidine, which is synthesized from 1,4-diaminobutane and acrylonitrile, followed by reduction with lithium aluminium hydride . This method could potentially be adapted for the synthesis of N1,N4-Bis-Boc-spermidine, although the specific details would depend on the desired protective groups and the starting materials.

Molecular Structure Analysis

The molecular structure of spermidine derivatives can be complex, as evidenced by the NMR characterization of N1,N8-bis(glutathionyl)spermidine disulphide, which revealed an extended peptide-like structure with considerable flexibility . This flexibility is likely to be a feature of N1,N4-Bis-Boc-spermidine as well, given the presence of the spermidine backbone and the Boc (tert-butoxycarbonyl) protective groups.

Chemical Reactions Analysis

Spermidine and its derivatives can undergo various chemical reactions. For example, N1,N8-bis(2,3-dihydroxybenzoyl)spermidine has been evaluated as an iron chelator, indicating that it can form stable complexes with metal ions . This property could be relevant to N1,N4-Bis-Boc-spermidine if it retains the ability to coordinate with metals. Additionally, the nitrosation of spermidine leads to the formation of bis(hydroxyalkyl)N-nitrosamines, which are of interest due to their potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spermidine derivatives are influenced by their molecular structure. For instance, the bis(gamma-glutamyl) derivatives of spermidine have been implicated in the stabilization of cell envelopes . The bis(ethyl) derivatives have been shown to affect polyamine metabolism in human colon tumor cells . These studies suggest that N1,N4-Bis-Boc-spermidine may also exhibit unique physical and chemical properties that could be exploited in various biological or chemical contexts.

Scientific Research Applications

Application in Synthesis of Branched-Chain Polyamines

N1,N4-Bis-Boc-spermidine plays a crucial role in the synthesis of branched-chain polyamines, especially in hyperthermophiles like Thermococcus kodakarensis. A study identified it as an abundant cytoplasmic polyamine in this species. It is synthesized by a novel aminopropyltransferase, BpsA, from spermidine. This synthesis is vital for cell growth at high temperatures, demonstrating its importance in thermophilic microorganisms' adaptation to extreme environments (Okada et al., 2014).

Role in Polyamine Biosynthesis Regulation

N1,N4-Bis-Boc-spermidine derivatives, such as bis(ethyl) derivatives of spermidine, have been studied for their ability to regulate polyamine biosynthesis. In particular, their effects on ornithine decarboxylase activity and their antiproliferative activity in cancer cells, like L1210 murine leukemia cells, have been observed. This suggests a potential application in exploring the polyamine pathway and understanding its regulatory mechanisms (Porter et al., 1987).

Development of Iron Chelators

Research has focused on developing potent iron chelators using derivatives of N1,N4-Bis-Boc-spermidine. These studies are significant in exploring potential clinical applications for treating conditions related to iron overload. The toxicity and absorption properties of these compounds, such as N1,N8-bis(2,3-dihydroxybenzoyl)spermidine, are evaluated to support their use as clinical iron chelators (Bergeron et al., 1980).

Neutron Capture Therapy for Brain Tumors

Boron-containing polyamines based on spermidine/spermine analogues, like N1,N4-Bis-Boc-spermidine, have been synthesized for use in neutron capture therapy of brain tumors. These compounds have shown the ability to displace ethidium bromide from DNA and are rapidly taken up by glioma cells. Their cytotoxicity indicates potential as novel compounds for cancer therapy (Cai et al., 1997).

Exploration in Anticancer Agents

N1,N4-Bis-Boc-spermidine derivatives have been synthesized and evaluated as potential anticancer agents. Their ability to compete with spermidine for cellular uptake, affect polyamine biosynthesis, and inhibit cell growth in cultured leukemia cells highlights their significance in cancer research (Porter et al., 1985).

Safety And Hazards

“N1,N4-Bis-Boc-spermidine” is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving the person into fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed .

properties

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-9-13-20(12-8-7-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZZMJDEWJRWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447846
Record name N1,N4-Bis-Boc-spermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N4-Bis-Boc-spermidine

CAS RN

85503-20-4
Record name N1,N4-Bis-Boc-spermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Joshi, RP Dewangan, S Yadav, DS Rawat… - Organic & biomolecular …, 2012 - pubs.rsc.org
Towards therapeutically viable mimics of host defense cationic peptides (HDCPs) here we report the design and synthesis of a small library, based on a novel hydrophobic–dipeptide–…
Number of citations: 28 pubs.rsc.org
L Novotný - 2016 - dspace.cuni.cz
Charles University Faculty of Pharmacy in Hradec Králové Department of Inorganic and Organic Chemistry University of Limoges Faculty of Pharmacy Laboratory of Natural Substances …
Number of citations: 0 dspace.cuni.cz
MO Erinn, TS Mucynb, JB Pattesona, OM Finkelb… - labs.bio.unc.edu
Bacterial plant pathogens cause significant crop damage worldwide. They invade plant cells by producing a variety of virulence factors, including small-molecule toxins and …
Number of citations: 6 labs.bio.unc.edu
EM O'Neill - 2019 - cdr.lib.unc.edu
Bacterial plant pathogens cause significant crop damage worldwide. They invade plant cells by producing a variety of virulence factors, including small molecule toxins and …
Number of citations: 2 cdr.lib.unc.edu

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